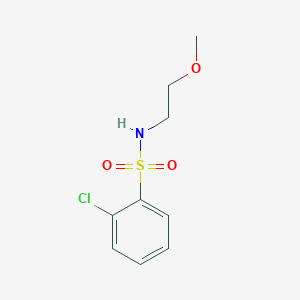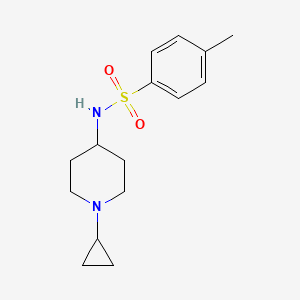![molecular formula C11H9BrN4O B7476525 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile, also known as BPTES, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was initially discovered as a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. In cancer cells, glutamine is a major source of energy and building blocks for biosynthesis. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, leading to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been shown to be highly selective for glutaminase and does not affect other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been shown to have a significant impact on cancer cell metabolism. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, leading to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. However, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been found to have limited efficacy in some types of cancer, which may be due to the presence of alternative metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has some limitations for lab experiments. It has been found to have limited efficacy in some types of cancer, which may limit its potential applications. Additionally, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been found to have off-target effects on other enzymes, which may affect its specificity and selectivity.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile. One potential direction is to explore the use of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile in combination with other inhibitors to enhance its efficacy in cancer treatment. Another direction is to investigate the potential applications of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the selectivity and specificity of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile.
Synthesemethoden
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can be synthesized through a multistep process involving the reaction of 3-bromophenol with 2-bromoethylamine hydrobromide to form 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to yield 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile. The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been optimized to improve its yield and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile can effectively reduce the production of glutamate, an important source of energy for cancer cells. This leads to the inhibition of cancer cell growth and proliferation. 1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O/c12-9-2-1-3-10(6-9)17-5-4-16-8-14-11(7-13)15-16/h1-3,6,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHRHFANZYJINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)

![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)

![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)
![2-bromo-N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]benzamide](/img/structure/B7476499.png)
![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)